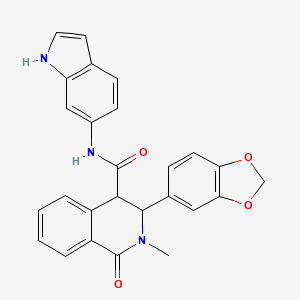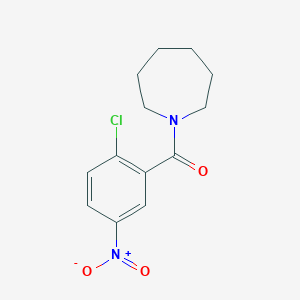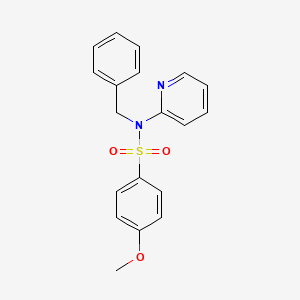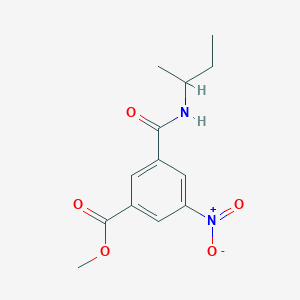![molecular formula C19H22N4O3 B11023404 N-(6-methoxypyridin-3-yl)-2-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]acetamide](/img/structure/B11023404.png)
N-(6-methoxypyridin-3-yl)-2-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methoxypyridin-3-yl)-2-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]acetamide is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxypyridin-3-yl)-2-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with isocyanates or carbodiimides under reflux conditions.
Introduction of the Pyridine Moiety: The 6-methoxypyridin-3-yl group is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the quinazolinone intermediate.
Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the pyridine ring, forming hydroxylated derivatives.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting the ketone group to an alcohol.
Substitution: The methoxy group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Alcohol derivatives of the quinazolinone core.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the biological pathways and mechanisms in which quinazolinone derivatives are involved.
Chemical Biology: It can act as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(6-methoxypyridin-3-yl)-2-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]acetamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain kinases, which are enzymes that play critical roles in cell signaling pathways. By binding to these kinases, the compound can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone and 2-phenyl-4(3H)-quinazolinone share the quinazolinone core structure.
Pyridine Derivatives: Compounds such as 6-methoxypyridin-3-amine and 6-methoxypyridin-3-ol are structurally similar due to the pyridine ring.
Uniqueness
N-(6-methoxypyridin-3-yl)-2-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]acetamide is unique due to the combination of the quinazolinone core with the methoxypyridine moiety. This structural combination may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H22N4O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(6-methoxypyridin-3-yl)-2-(4-oxo-2-propan-2-yl-1,2-dihydroquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C19H22N4O3/c1-12(2)18-22-15-7-5-4-6-14(15)19(25)23(18)11-16(24)21-13-8-9-17(26-3)20-10-13/h4-10,12,18,22H,11H2,1-3H3,(H,21,24) |
InChI Key |
ZXOGRXLZVHZUTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1NC2=CC=CC=C2C(=O)N1CC(=O)NC3=CN=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5-benzyl-2-methyl-1,3-thiazol-4-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B11023332.png)
![N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]benzamide](/img/structure/B11023337.png)
![{2-[(2-Methoxyethyl)sulfonyl]phenyl}(piperidin-1-yl)methanone](/img/structure/B11023340.png)

![6-(3,4-dimethoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B11023356.png)
![N-[(2E)-4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2(3H)-ylidene]-3-(4-methoxyphenyl)propanamide](/img/structure/B11023360.png)
![N-[4-(acetylamino)phenyl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11023366.png)





![1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone](/img/structure/B11023402.png)
